molecular formula C7H4BrFN2 B1292544 6-Bromo-4-fluoro-1H-indazole CAS No. 885520-23-0

6-Bromo-4-fluoro-1H-indazole

Cat. No. B1292544
CAS RN: 885520-23-0
M. Wt: 215.02 g/mol
InChI Key: IHCPAAHPKILIIC-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1H-indazole is a compound that falls within the class of azole heterocycles, which are characterized by a five-membered ring containing at least one nitrogen atom. Azole heterocycles are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry. The compound itself is not directly mentioned in the provided papers, but its structural relatives and synthetic methods are discussed, which can provide insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of azole derivatives, such as this compound, often involves the formation of the azole ring via methods like cycloaddition reactions. For instance, the synthesis of 2H-indazole derivatives is described through the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, followed by bromination to yield bromo-indazole diones . Although the exact synthesis of this compound is not detailed, similar strategies could potentially be employed, utilizing appropriate precursors and substituents to introduce the bromo and fluoro groups at the desired positions on the indazole ring.

Molecular Structure Analysis

The molecular structure of azole derivatives is crucial for their biological activity. The crystal and molecular structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined using single-crystal X-ray diffraction . This technique could similarly be applied to this compound to ascertain its precise molecular geometry, which is essential for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azole heterocycles, including indazoles, participate in a variety of chemical reactions. The regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride is an example of the versatility of azole compounds in chemical transformations . This suggests that this compound could also undergo various chemical reactions, potentially leading to the formation of sulfonate, sulfonamide, and sulfonic acid derivatives, which could be of interest for further functionalization or for the modulation of its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The presence of halogen atoms, such as bromine and fluorine, typically affects the compound's lipophilicity, boiling point, and density. These properties are important for the compound's solubility and stability, which in turn influence its suitability for different applications, including medicinal chemistry. The papers provided do not directly discuss the physical and chemical properties of this compound, but studies on similar compounds can provide a basis for predicting these characteristics .

Scientific Research Applications

Inhibition of Lactoperoxidase Activity

Research by Köksal and Alım (2018) highlights the inhibitory effects of indazoles, including 6-Bromo-4-fluoro-1H-indazole, on lactoperoxidase (LPO), an enzyme with significant bactericidal and bacteriostatic activity against various microorganisms. The inhibition of LPO by indazoles like this compound suggests potential applications in modulating immune responses or altering microbial growth in certain environments, which could have implications for both healthcare and industrial processes (Köksal & Alım, 2018).

Anticancer Activity

A study by Ngo Xuan Hoang et al. (2022) on 6-substituted amino-1H-indazole derivatives, including structures related to this compound, demonstrated potent antiproliferative activity against various human cancer cell lines. This suggests that modifications of the this compound scaffold could lead to the development of new anticancer agents, with one compound, in particular, showing strong activity against colorectal cancer cells without toxicity to normal cells (Ngo Xuan Hoang et al., 2022).

Fluorination Effects on Pharmacological Properties

The research by Wasilewska et al. (2014) investigated the impact of fluorination, including 6-fluoro substitution on the indazole ring, on the pharmacological properties of α2-adrenoceptor (α2-AR) agonists. The study found that fluorinated derivatives, including 6-fluoro compounds, exhibited varying degrees of binding affinity and selectivity toward α2-AR, which could inform the development of novel pharmacological agents targeting the cardiovascular system or for imaging applications (Wasilewska et al., 2014).

Synthesis and Applications in Material Science

Research on the synthesis and application of this compound derivatives extends into material science, where such compounds serve as intermediates for the development of new materials with potential electronic, photophysical, or biological activities. For instance, the synthesis of 6-SF5-indazoles, as described by Kanishchev and Dolbier (2018), demonstrates the utility of indazole derivatives in creating heterocyclic systems with potential applications in material science and pharmaceuticals (Kanishchev & Dolbier, 2018).

Safety and Hazards

When handling 6-Bromo-4-fluoro-1H-indazole, it is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of 6-Bromo-4-fluoro-1H-indazole research could involve its applications in dye-sensitized solar cells (DSSCs). Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . Additionally, it can be used as a research tool in the pharmaceutical field for the synthesis of new drug molecules .

properties

IUPAC Name

6-bromo-4-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCPAAHPKILIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646453
Record name 6-Bromo-4-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885520-23-0
Record name 6-Bromo-4-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885520-23-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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